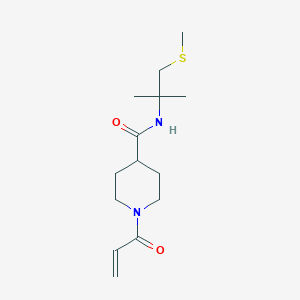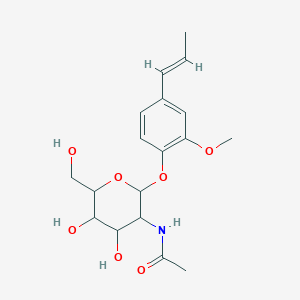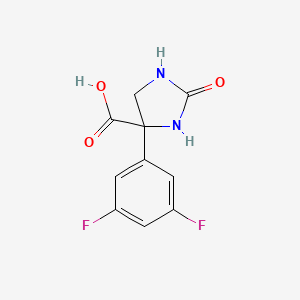
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the production of various cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of using N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively low toxicity. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have low toxicity in vitro, making it a promising candidate for further investigation. However, one limitation of using N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide at high concentrations.
未来方向
There are several future directions for research on N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of research that has shown promise is in the development of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in vivo, to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2-methyl-1-methylsulfanylpropan-2-ol and prop-2-enoyl chloride. The resulting product is N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, which can be purified through a variety of methods such as column chromatography or recrystallization.
科学研究应用
N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in a variety of scientific fields. One area of research that has shown promise is in the treatment of cancer. N-(2-Methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(2-methyl-1-methylsulfanylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-5-12(17)16-8-6-11(7-9-16)13(18)15-14(2,3)10-19-4/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSBDGBBZZBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2595117.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595120.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)


![methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxylate](/img/structure/B2595129.png)
![3-[(2-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2595130.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2595133.png)
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2595134.png)

![2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2595136.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2595137.png)